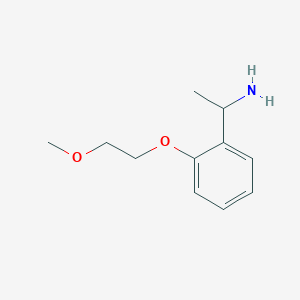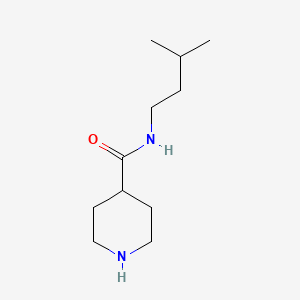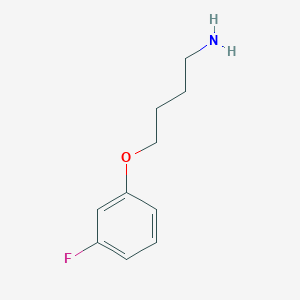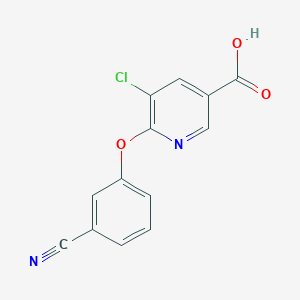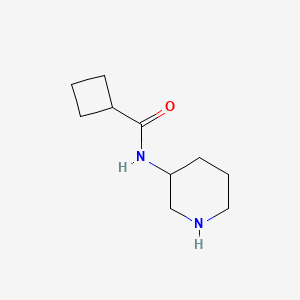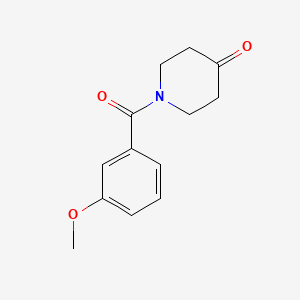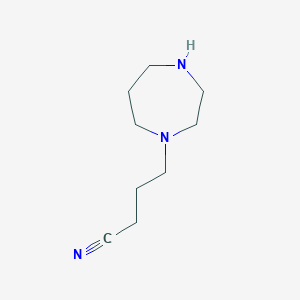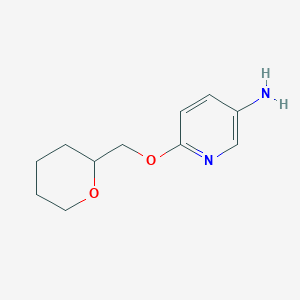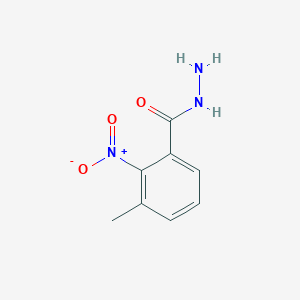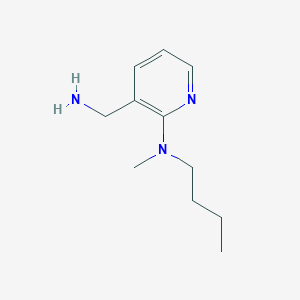![molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9](/img/structure/B3072454.png)
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
描述
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloropyridinyl group attached to a piperazine ring
作用机制
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, are known to target theCHRNA7-FAM7A fusion protein in humans .
Mode of Action
Neonicotinoids, which are neuro-active insecticides modeled after nicotine, block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .
Biochemical Pathways
Similar compounds like neonicotinoids are known to affect the nervous system of insects, leading to their rapid death .
Pharmacokinetics
The compound is predicted to have a boiling point of236.9±25.0 °C and a density of 1.149±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .
Result of Action
Similar compounds like neonicotinoids are known to cause rapid death in insects by blocking neural messages .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Agrochemicals: The compound is studied for its insecticidal properties, similar to other neonicotinoids, which act on the nervous system of insects.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
Imidacloprid: Another neonicotinoid with a similar mechanism of action, used widely as an insecticide.
Thiacloprid: Shares structural similarities and also targets nicotinic acetylcholine receptors.
Acetamiprid: Another compound in the same class, known for its insecticidal properties.
Uniqueness
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is unique due to its specific structural features, such as the ethyl group on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other neonicotinoids. This uniqueness can influence its efficacy and safety profile in various applications.
属性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXNCSANLDBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




